

independent verification of the kinase inhibitory profile of 7-phenyl-4-pteridinamine

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Compound of Interest

Compound Name: 4-Pteridinamine, 7-phenyl-

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Independent Verification of Kinase Inhibitory Profiles: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitory profiles of a representative anilinopyrimidine-based kinase inhibitor, CYC116, and the broad-spectrum inhibitor, Staurosporine. The information presented is collated from independent studies to support research and drug development decisions.

Comparative Kinase Inhibition Profiles

The following tables summarize the quantitative data on the inhibitory activity of CYC116 and Staurosporine against a panel of protein kinases. The data is presented as the inhibitor concentration required for 50% inhibition (IC₅₀) or as the inhibition constant (K_i), which represents the dissociation constant of the enzyme-inhibitor complex. Lower values indicate higher potency.

Table 1: Kinase Inhibitory Profile of CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine)

Target Kinase	Ki (nM)	Reference
Aurora A	8.0	[1] [2]
Aurora B	9.2	[1] [2]
VEGFR2	44	[2]

Table 2: Kinase Inhibitory Profile of Staurosporine

Target Kinase	IC50 (nM)	Reference
PKC α	2	[3]
PKC γ	5	[3]
PKC η	4	[3]
PKA	15	[3]
PKG	18	[3]
Phosphorylase kinase	3	[3]
S6 kinase	5	[3]
MLCK	21	[3]
CAM PKII	20	[3]
cdc2	9	[3]
v-Src	6	[3]
Lyn	20	[3]
c-Fgr	2	[3]
Syk	16	[3]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro kinase inhibitory activity of a compound. Specific conditions such as enzyme and substrate concentrations, and buffer components may vary depending on the kinase being assayed.

Materials:

- Purified recombinant kinase
- Specific peptide or protein substrate
- Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)[4]
- [γ -32P]ATP or unlabeled ATP for non-radiometric methods
- Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
- ATP solution
- Stop solution (e.g., 4x LDS sample buffer for radiometric assays)[4]
- Microplates
- Incubator
- Detection system (e.g., scintillation counter, fluorescence plate reader)

Procedure:

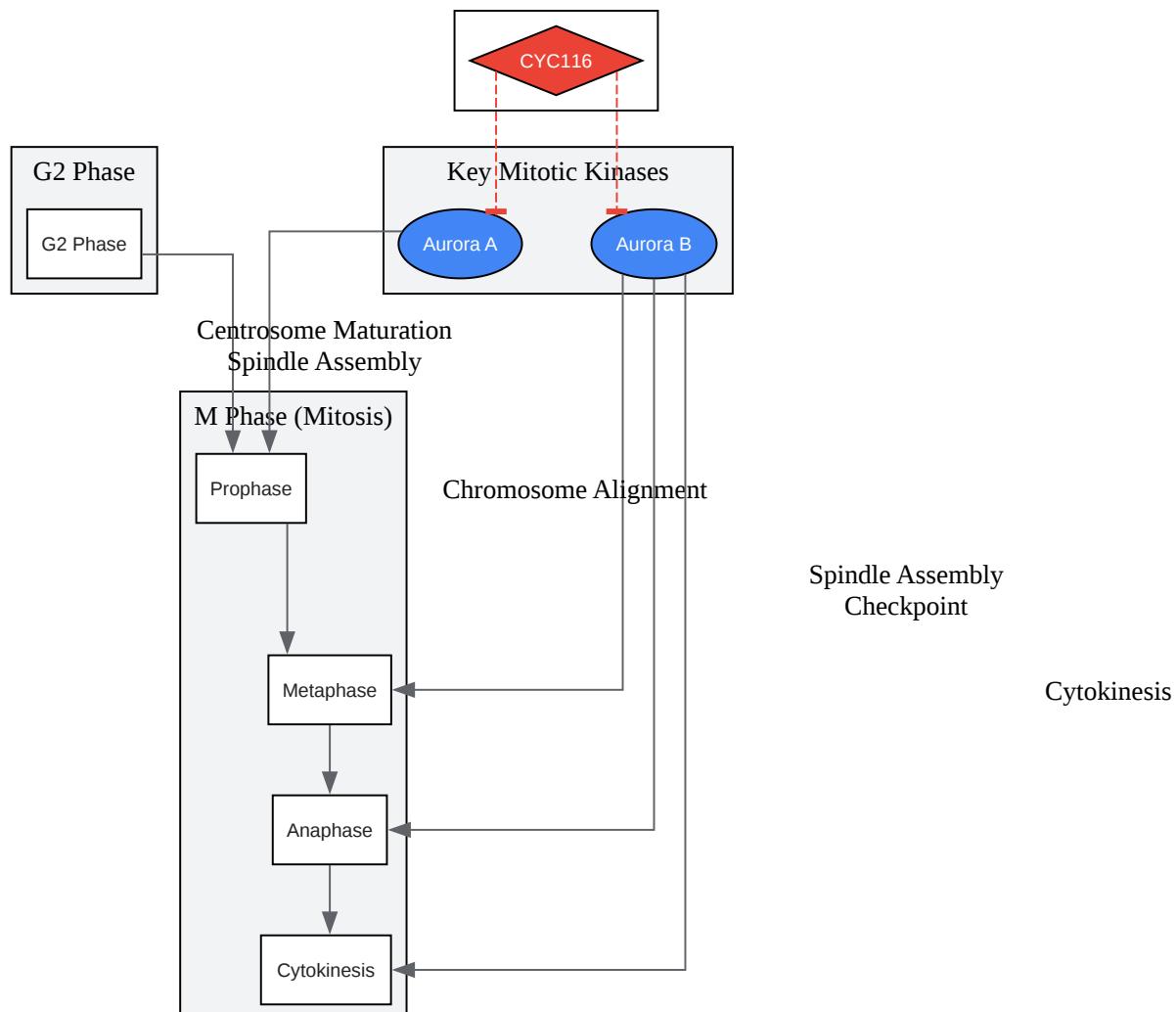
- Reaction Setup: In a microplate, prepare reaction mixtures containing the kinase, substrate, and kinase assay buffer.
- Inhibitor Addition: Add the test compound at various concentrations to the reaction mixtures. Include a control with no inhibitor.
- Pre-incubation: Incubate the reaction mixtures for a short period (e.g., 10 minutes at 30°C) to allow the inhibitor to bind to the kinase.[4]

- Initiation of Reaction: Start the kinase reaction by adding ATP. For radiometric assays, [γ -32P]ATP is used.[4]
- Incubation: Incubate the reaction for a defined period (e.g., 30 minutes at 30°C).[4]
- Termination of Reaction: Stop the reaction by adding a stop solution.
- Detection of Activity:
 - Radiometric Assay: Spot the reaction mixture onto a suitable membrane, wash away unincorporated [γ -32P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
 - Non-Radiometric Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced. After stopping the kinase reaction and depleting the remaining ATP, a reagent is added to convert ADP to ATP, which is then detected using a luciferase/luciferin reaction. [5]
- Data Analysis: Determine the percentage of kinase activity inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

Visualizations

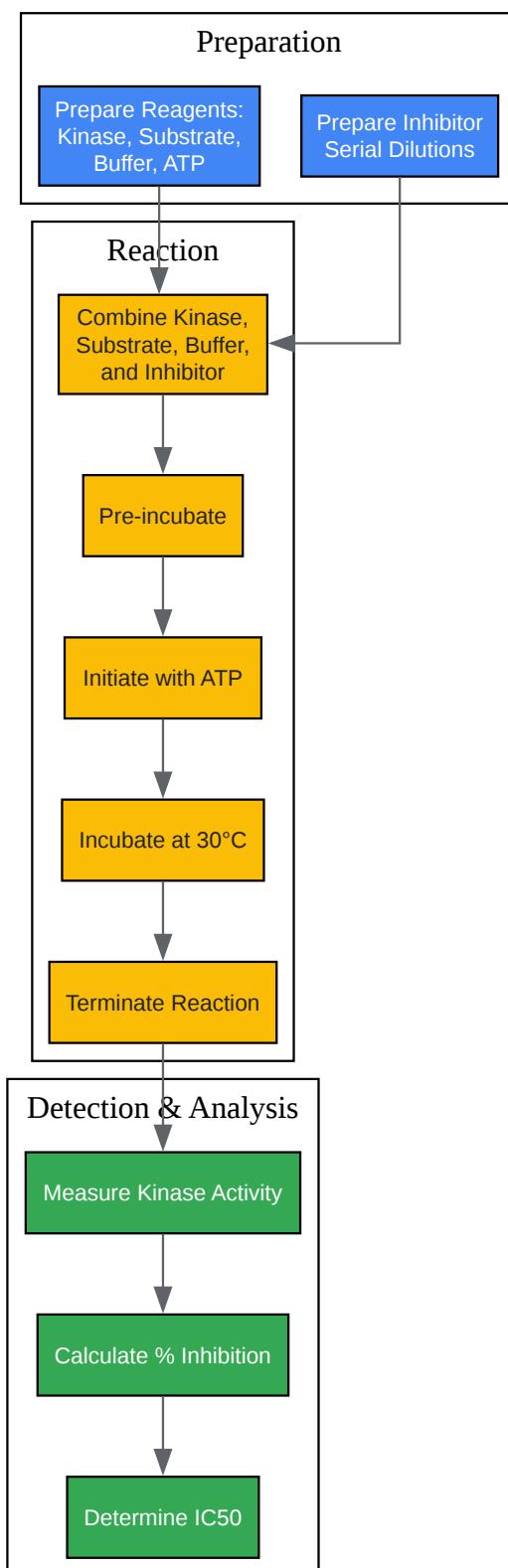
Signaling Pathway and Experimental Workflow

The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow for a kinase inhibition assay.



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Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

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Caption: General Experimental Workflow for an In Vitro Kinase Inhibition Assay.

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